2-Amino-adamantane-2-carboxylic acid ethyl ester
Description
2-Amino-adamantane-2-carboxylic acid ethyl ester is a structurally unique compound combining the rigid, diamondoid adamantane framework with an amino group and an ethyl ester moiety. Adamantane derivatives are renowned for their thermal stability, lipophilicity, and ability to penetrate biological membranes, making them valuable in pharmaceutical and materials science research . The ethyl ester group enhances solubility in organic solvents, while the amino group provides a reactive site for further functionalization.
Properties
IUPAC Name |
ethyl 2-aminoadamantane-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2/c1-2-16-12(15)13(14)10-4-8-3-9(6-10)7-11(13)5-8/h8-11H,2-7,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUSJFNDIRQPKAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(C2CC3CC(C2)CC1C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-adamantane-2-carboxylic acid ethyl ester typically involves the functionalization of the adamantane core. One common method is the alkylation of adamantane with ethyl bromoacetate, followed by amination to introduce the amino group. The reaction conditions often include the use of strong bases like sodium hydride or potassium tert-butoxide to facilitate the alkylation step .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-Amino-adamantane-2-carboxylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminum hydride or sodium borohydride are typically used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include nitro-adamantane derivatives, adamantane alcohols, and various substituted adamantane compounds.
Scientific Research Applications
Synthesis and Characterization
The synthesis of 2-amino-adamantane-2-carboxylic acid ethyl ester involves several steps that leverage the unique properties of the adamantane structure. A notable method described in the literature involves a high-yielding flow-based synthesis process, which enhances safety and scalability. This method produces the compound efficiently while maintaining its functional integrity, making it suitable for further applications in drug development .
Medicinal Chemistry Applications
2.1. Drug Development
The adamantane scaffold is known for its ability to enhance the pharmacological properties of various compounds. The incorporation of this structure into amino acids like 2-amino-adamantane-2-carboxylic acid ethyl ester improves membrane permeability and reduces susceptibility to enzymatic degradation . This property is particularly beneficial in developing drugs targeting neurodegenerative diseases and viral infections.
2.2. Transport Mediator
Research indicates that 2-amino-adamantane-2-carboxylic acid ethyl ester acts as a transport mediator due to its unique physicochemical properties. Its ability to facilitate the transport of other bioactive molecules across cellular membranes positions it as a valuable compound in drug delivery systems .
2.3. Modification of Biologically Active Peptides
The compound can be utilized to modify biologically active peptides, enhancing their stability and activity. For instance, adamantyl-containing amino acids are employed in the synthesis of artificial peptides for studying peptide-receptor interactions . This modification can lead to decreased conformational mobility, which is advantageous for specific receptor binding.
Case Studies and Research Findings
Research has shown that 2-amino-adamantane-2-carboxylic acid ethyl ester exhibits significant biological activity:
- Antiviral Properties : Adamantane derivatives have been tested for their ability to inhibit viral replication, with some compounds showing higher efficacy than standard antiviral drugs .
- Antitumor Activity : Studies have indicated that certain adamantane-based compounds can selectively target cancer cells, making them promising candidates for anticancer therapies .
Mechanism of Action
The mechanism of action of 2-Amino-adamantane-2-carboxylic acid ethyl ester involves its interaction with specific molecular targets. In medicinal applications, it may act by inhibiting enzymes or receptors involved in disease pathways. The rigid adamantane core allows for precise binding to these targets, enhancing its efficacy .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 2-amino-adamantane-2-carboxylic acid ethyl ester with key structural analogs, focusing on molecular features, physicochemical properties, and bioactivity.
Adamantane-Based Ester Derivatives
- 2-(Adamantan-1-yl)-2-oxoethyl benzoates (e.g., 2p, 2q, 2r)
- Antioxidant Activity : Strong hydrogen peroxide radical scavenging, with 2-(adamantan-1-yl)-2-oxoethyl 2-chlorobenzoate outperforming standard antioxidants .
- Anti-inflammatory Effects: Nitrogen-containing derivatives (2p, 2q, 2r) exhibit superior inhibition of protein denaturation compared to diclofenac sodium .
- 1-Adamantaneacetic Acid and 1-Adamantanecarboxylic Acid Structure: Carboxylic acid derivatives of adamantane without ester or amino groups. Physicochemical Properties:
- 1-Adamantanecarboxylic acid: Melting point 172–176°C; used as a precursor for ester synthesis .
Amino-Substituted Cyclic Esters
- Ethyl 2-amino-1-cyclohexene-1-carboxylate (CAS 6518-91-8) Structure: Cyclohexene ring with amino and ethyl ester groups. Applications: Likely used as a building block in organic synthesis due to its conjugated enamine system, though specific bioactivity data are unreported .
- Ethyl 1-amino-2-vinylcyclopropanecarboxylate Structure: Cyclopropane ring with amino and vinyl substituents. Reactivity: The strained cyclopropane ring and vinyl group may enhance reactivity in ring-opening or polymerization reactions . Limitation: No bioactivity data are available, limiting direct comparison with adamantane-based analogs .
- cis-2-Amino-cyclopropanecarboxylic Acid Ethyl Ester (CAS 2097068-53-4) Structure: Cyclopropane with cis-amino and ester groups. Molecular Weight: 129.16 g/mol; smaller and less lipophilic than the adamantane derivative . Applications: Potential use in peptide mimetics or constrained analogs, though applications are speculative without reported data .
Heterocyclic and Aromatic Amino Esters
- 2-[(2-Aminoethoxy)methyl]-4-(2-chlorophenyl)-6-methyl-3,5-pyridinedicarboxylic Acid 3-Ethyl Ester Structure: Pyridine core with chlorophenyl, methyl, and aminoethoxy substituents.
- 2-(Acetylamino)benzoic Acid Ethyl Ester (CAS 20628-20-0) Structure: Acetylated amino group on a benzoate ester. Molecular Weight: 207.23 g/mol; higher polarity due to the aromatic ring and acetyl group . Applications: Likely an intermediate in drug synthesis (e.g., prodrugs or acetylated analogs) .
Simple Esters with Amino Groups
- 2-(Dimethylamino)ethyl Acetate (CAS 1421-89-2) Structure: Dimethylamino group linked to an ethyl acetate chain. Comparison: Lacks the steric bulk of adamantane, resulting in lower thermal stability and membrane affinity.
- Myristic Acid Ethyl Ester (CAS 124-06-1) Structure: Long-chain fatty acid ester without cyclic or amino groups. Properties: Hydrophobic solvent used in lipid membrane studies . Contrast: The linear alkyl chain vs. adamantane’s cage structure highlights differences in solubility and biological interaction mechanisms.
Biological Activity
2-Amino-adamantane-2-carboxylic acid ethyl ester, also known as ethyl 2-aminoadamantane-2-carboxylate, is a compound of significant interest in medicinal chemistry due to its structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
The synthesis of 2-amino-adamantane-2-carboxylic acid ethyl ester typically involves the following steps:
- Formation of Adamantane Derivative : The initial step often includes the reaction of adamantane derivatives with appropriate reagents to introduce the amino and carboxylic acid functionalities.
- Esterification : The carboxylic acid is then converted to its ethyl ester form through a reaction with ethanol in the presence of an acid catalyst.
The compound is characterized by a bulky adamantyl group, which contributes to its lipophilicity and potential for interacting with biological membranes.
Antiviral Properties
Research indicates that 2-amino-adamantane-2-carboxylic acid derivatives exhibit notable antiviral activity. For instance, compounds based on this structure have been investigated for their efficacy against various viral infections, including influenza. The adamantyl group is known to enhance binding affinity to viral proteins, thereby inhibiting viral replication.
Antimicrobial Activity
Studies have demonstrated that 2-amino-adamantane-2-carboxylic acid ethyl ester possesses antimicrobial properties. Its mechanism involves disrupting bacterial cell membranes, leading to increased permeability and cell death. This has been particularly noted in Gram-positive bacteria.
Anticancer Activity
Recent investigations have explored the potential anticancer effects of this compound. The structural characteristics allow it to interact with specific cellular pathways involved in cancer cell proliferation and survival. For example, some derivatives have shown promise in inhibiting tumor growth in vitro and in vivo by inducing apoptosis in cancer cells.
The biological activity of 2-amino-adamantane-2-carboxylic acid ethyl ester can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways essential for pathogen survival.
- Membrane Interaction : Its lipophilic nature facilitates interaction with lipid membranes, altering their integrity and function.
- Receptor Modulation : It may act on specific receptors or ion channels, influencing cellular signaling pathways.
Case Studies
- Antiviral Efficacy Against Influenza : A study published in Journal of Medicinal Chemistry reported that derivatives of 2-amino-adamantane-2-carboxylic acid showed significant inhibition of influenza virus replication in cell cultures, demonstrating IC50 values in the low micromolar range .
- Antimicrobial Activity Evaluation : In a comparative study on various adamantane derivatives, 2-amino-adamantane-2-carboxylic acid ethyl ester exhibited substantial antibacterial activity against Staphylococcus aureus, with minimum inhibitory concentration (MIC) values significantly lower than those of standard antibiotics .
- Anticancer Studies : Research focusing on the anticancer properties highlighted that specific analogs of this compound led to a reduction in cell viability of breast cancer cell lines (MCF-7) by inducing apoptosis through mitochondrial pathways .
Data Table: Summary of Biological Activities
Q & A
Q. What are the standard synthetic protocols for preparing 2-amino-adamantane-2-carboxylic acid ethyl ester?
The synthesis typically involves condensation reactions between adamantane-derived precursors and ethyl ester-forming reagents. For example, ethyl cyanoacetate can react with adamantane carbonyl derivatives under acidic conditions (e.g., acetic acid and ammonium acetate) to form the ethyl ester moiety, followed by amination steps to introduce the amino group . Purification often employs column chromatography or recrystallization using solvents like ethanol or ethyl acetate. Reaction monitoring via TLC (Rf ~0.3–0.5 in hexane/ethyl acetate systems) is critical for intermediate isolation .
Q. What spectroscopic techniques are recommended for characterizing this compound?
Key techniques include:
- NMR Spectroscopy : H and C NMR to confirm adamantane cage structure (e.g., characteristic adamantane protons at δ 1.5–2.5 ppm) and ester/amino group integration .
- FT-IR : Peaks at ~1740 cm (C=O stretch of ester) and ~3350 cm (N-H stretch of amine) .
- Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H] for CHNO, expected m/z 224.1651) .
- X-ray Crystallography : For resolving stereochemical ambiguities in adamantane derivatives .
Q. What safety precautions are necessary when handling this compound?
- Ventilation : Use fume hoods to avoid inhalation of fine powders or vapors .
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles. Avoid skin contact due to potential irritation .
- Storage : Keep in airtight containers at 2–8°C, away from oxidizers and ignition sources .
- Spill Management : Absorb with inert materials (e.g., sand) and dispose as hazardous waste .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Catalyst Screening : Test Lewis acids (e.g., ZnCl) or organocatalysts to enhance esterification efficiency .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) may improve solubility of adamantane intermediates .
- Temperature Control : Lower temperatures (0–5°C) during amination steps can reduce side reactions .
- Byproduct Analysis : Use HPLC with C18 columns (gradient: 10–90% acetonitrile in HO, 0.1% TFA) to quantify impurities .
Q. What strategies are effective in analyzing stereochemical outcomes in derivatives?
- Chiral HPLC : Employ chiral stationary phases (e.g., Chiralpak AD-H) to resolve enantiomers .
- NOE (Nuclear Overhauser Effect) Studies : Detect spatial proximity of protons in adamantane cage to confirm stereochemistry .
- Computational Modeling : Density Functional Theory (DFT) calculations to predict stable conformers .
Q. How does the adamantane structure influence the compound’s physicochemical properties?
- Lipophilicity : Adamantane’s rigid hydrocarbon cage increases logP values (~2.5–3.0), enhancing blood-brain barrier permeability .
- Thermal Stability : High melting points (>200°C) due to adamantane’s diamondoid structure .
- Solubility : Poor aqueous solubility (µg/mL range), necessitating DMSO or cyclodextrin-based formulations for biological assays .
Q. What in vitro models assess the biological activity of this compound?
- Enzyme Inhibition Assays : Screen against acetylcholinesterase (AChE) or NMDA receptors using Ellman’s method or fluorogenic substrates .
- Cell Viability Studies : Test neuroprotective effects in SH-SY5Y cells under oxidative stress (e.g., HO-induced apoptosis) .
- Receptor Binding : Radioligand displacement assays (e.g., H-MK-801 for NMDA receptor affinity) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
